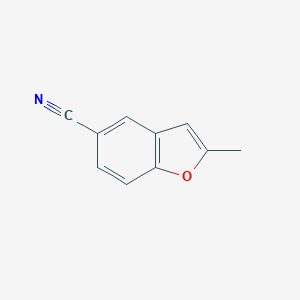

2-Methylbenzofuran-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLGVAGVKWFRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methylbenzofuran 5 Carbonitrile and Its Analogues

Classical and Contemporary Synthetic Pathways to 2-Methylbenzofuran-5-carbonitrile

The construction of the this compound scaffold can be approached through both classical multi-step syntheses and modern one-pot strategies, each offering distinct advantages in terms of flexibility, efficiency, and scalability.

Multi-Step Synthesis Approaches

Multi-step syntheses of this compound often commence from readily available starting materials such as 4-cyanophenol. A common strategy involves the O-alkylation of 4-cyanophenol with a propargyl halide, such as propargyl bromide, to form 4-(prop-2-yn-1-yloxy)benzonitrile. This intermediate is a key precursor for the subsequent cyclization step. The formation of the benzofuran (B130515) ring is then typically achieved through an intramolecular cyclization reaction. This cyclization can be promoted by various reagents and conditions, leading to the desired this compound. This step-wise approach allows for the isolation and purification of intermediates, which can be advantageous for optimizing each reaction stage and for the preparation of analogues with diverse substitution patterns.

Another multi-step approach may involve the synthesis of an α-phenoxy ketone intermediate. This can be prepared from a phenol (B47542) and an α-halo ketone. Subsequent cyclodehydration of the α-phenoxy ketone, often promoted by strong acids or reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), leads to the formation of the benzofuran ring. While this method is versatile for producing various substituted benzofurans, careful selection of starting materials is crucial to achieve the desired 2-methyl and 5-cyano substitution pattern.

One-Pot Reaction Strategies

In an effort to improve synthetic efficiency and reduce waste, one-pot reactions for the synthesis of benzofuran derivatives have gained significant attention. These strategies combine multiple reaction steps into a single operational sequence without the isolation of intermediates. For the synthesis of this compound and its analogues, a one-pot approach could involve the reaction of a substituted phenol, such as 4-cyanophenol, with an alkyne in the presence of a suitable catalyst.

For instance, a one-pot procedure for polysubstituted benzofurans has been reported using a copper catalyst and molecular oxygen, involving the sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization. While not explicitly detailed for this compound, this methodology could potentially be adapted by using 4-cyanophenol and a suitable propyne equivalent.

Another one-pot strategy involves the heteroannulation of benzoquinones with various partners, catalyzed by acetic acid. The complexity of the starting materials and the potential for multiple reaction pathways, however, necessitate careful design to selectively yield the target compound.

Advanced Catalytic Systems in this compound Synthesis

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, including benzofurans. Palladium, copper, and other metals have been employed to facilitate key bond-forming reactions, often with high efficiency and selectivity.

Palladium-Mediated Coupling Reactions for Benzofuran Formation

Palladium catalysts are widely utilized in the synthesis of benzofurans, primarily through cross-coupling reactions and intramolecular cyclizations. The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool in this context.

A common strategy for synthesizing 2-substituted benzofurans involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization (annulation) of the resulting o-alkynylphenol intermediate. For the synthesis of this compound, this would entail the coupling of 4-cyano-2-iodophenol with propyne. The subsequent intramolecular cyclization, often catalyzed by the same palladium complex or a different catalyst, would then yield the desired product. Microwave irradiation has been shown to accelerate these tandem reactions and improve yields.

Palladium-catalyzed C-H activation and functionalization is another advanced strategy. For example, a palladium-catalyzed tandem C-H functionalization/cyclization of benzoquinones with terminal alkynes has been developed for the synthesis of 5-hydroxybenzofuran derivatives. While this specific reaction leads to a hydroxyl group at the 5-position, modifications of this approach could potentially be explored for the synthesis of the 5-carbonitrile analogue.

| Catalyst System | Reactants | Key Transformation | Reference |

| Pd(OAc)2 / PPh3 / CuI | o-Iodophenol, Terminal Alkyne | Sonogashira Coupling and Cyclization | General Methodology |

| PdCl2(PPh3)2 / CuI | 4-Cyano-2-iodophenol, Propyne | Tandem Sonogashira/Annulation | Hypothetical Application |

| Pd(OAc)2 | Benzoquinone, Terminal Alkyne | C-H Functionalization/Cyclization |

Copper-Catalyzed Methodologies and Their Regioselectivity

Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of benzofurans. Copper-catalyzed reactions often proceed through different mechanisms and can offer complementary regioselectivity.

One prominent copper-catalyzed method involves the intramolecular cyclization of o-alkynylphenols, similar to the palladium-catalyzed route. Copper catalysts, such as copper(I) iodide, can effectively promote the 5-endo-dig cyclization to form the benzofuran ring.

Furthermore, copper-catalyzed tandem reactions have been developed for the one-pot synthesis of benzofurans. A notable example is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. This method allows for the regioselective synthesis of polysubstituted benzofurans. The regioselectivity is often governed by the electronic and steric properties of the substituents on both the phenol and the alkyne. For the synthesis of this compound, the reaction of 4-cyanophenol with propyne under these conditions would be expected to yield the desired product, with the methyl group at the 2-position being directed by the nature of the alkyne.

| Catalyst | Reactants | Key Transformation | Reference |

| CuI | o-Alkynylphenol | Intramolecular Cyclization | General Methodology |

| Cu Catalyst / O2 | Phenol, Alkyne | Aerobic Oxidative Cyclization |

Other Metal-Catalyzed Systems in Benzofuran Synthesis

While palladium and copper are the most extensively studied catalysts for benzofuran synthesis, other transition metals have also been shown to be effective. These alternative catalytic systems can provide different reactivity profiles and may be advantageous for specific substrates or transformations.

For instance, gold and silver catalysts have been used to promote the intramolecular hydroalkoxylation of o-alkynylphenols to form benzofurans. These catalysts are particularly effective in activating the alkyne moiety towards nucleophilic attack by the phenolic oxygen.

Iron-catalyzed C-O cross-coupling reactions have also emerged as a sustainable and economical approach for the synthesis of benzofuran precursors, which can then undergo cyclization. Although less common, rhodium and ruthenium catalysts have also been employed in specific cyclization and annulation reactions leading to benzofuran derivatives. The exploration of these and other metal-catalyzed systems continues to expand the synthetic toolbox for accessing complex benzofuran structures.

| Metal Catalyst | General Transformation |

| Gold (Au) | Intramolecular hydroalkoxylation of o-alkynylphenols |

| Silver (Ag) | Intramolecular hydroalkoxylation of o-alkynylphenols |

| Iron (Fe) | C-O cross-coupling for precursor synthesis |

| Rhodium (Rh) | Cyclization and annulation reactions |

| Ruthenium (Ru) | Cyclization and annulation reactions |

Rearrangement Reactions and Annulation Strategies for Benzofuran Derivatives

The Perkin rearrangement is a classic organic reaction that facilitates the synthesis of benzofuran derivatives through the ring contraction of a 2-halocoumarin in the presence of a hydroxide base. nih.gov This reaction, first reported by William Henry Perkin in 1870, involves the initial opening of the lactone ring to form a carboxylate and a phenolate. nih.govwikipedia.org Subsequent intramolecular nucleophilic attack leads to the formation of the benzofuran ring.

While direct synthesis of this compound via this method is not extensively documented, the synthesis of analogous benzofuran-2-carboxylic acids is well-established. nih.govnih.gov For instance, 3-halocoumarins can be efficiently converted to benzofuran-2-carboxylic acids. nih.govnih.gov A potential pathway to a precursor of this compound could involve the use of a appropriately substituted 2-halocoumarin bearing a cyano group at the 6-position (which would become the 5-position in the benzofuran product). The resulting benzofuran-2-carboxylic acid could then undergo further transformations to yield the target compound.

Microwave-assisted Perkin rearrangement reactions have been shown to significantly reduce reaction times and improve yields for the synthesis of benzofuran-2-carboxylic acid derivatives. nih.gov This modern approach offers a more efficient alternative to traditional heating methods. nih.gov

Table 1: Examples of Perkin Rearrangement for the Synthesis of Benzofuran-2-Carboxylic Acids

| Starting Material (3-Halocoumarin) | Product (Benzofuran-2-carboxylic acid) | Yield (%) | Reference |

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 | nih.gov |

| 3-Bromocoumarin | Benzofuran-2-carboxylic acid | High | nih.gov |

Intramolecular cyclization and annulation strategies are powerful tools for the construction of the benzofuran nucleus from acyclic precursors. These methods often involve the formation of a key carbon-oxygen bond to close the furan (B31954) ring.

A common approach involves the cyclization of o-alkynylphenols. rsc.org In a patent describing the synthesis of this compound, 2-iodo-4-cyanophenol is used as a starting material. While the patent does not detail a direct intramolecular cyclization of an alkynylphenol, this starting material is suitable for conversion to an o-alkynylphenol, which could then undergo cyclization. For instance, a Sonogashira coupling of 2-iodo-4-cyanophenol with a propyne equivalent could yield 4-cyano-2-(prop-1-yn-1-yl)phenol, which upon intramolecular cyclization would form this compound.

Various catalysts, including copper rsc.org and palladium, can be employed to facilitate these cyclizations. The choice of catalyst and reaction conditions can influence the regioselectivity and efficiency of the ring closure.

Another relevant strategy is the palladium-mediated intramolecular carbonylative annulation of o-alkynylphenols, which leads to the formation of functionalized benzofuran systems. wikipedia.org This method could be adapted to introduce different functional groups at the 3-position of the benzofuran ring.

Table 2: Examples of Intramolecular Cyclization for Benzofuran Synthesis

| Starting Material | Catalyst/Reagent | Product | Reference |

| o-Alkynylphenols | CuCl/Cs2CO3 | 2-Substituted benzofurans | rsc.org |

| o-Alkynylphenols | PdCl2(PPh3)2/dppp/CsOAc/CO | Benzo[b]furo[3,4-d]furan-1-ones | wikipedia.org |

The intramolecular Heck reaction is a versatile palladium-catalyzed carbon-carbon bond-forming reaction that can be utilized to construct cyclic and heterocyclic compounds. wikipedia.org This reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org The intramolecular Mizoroki-Heck reaction is a powerful tool for constructing small to medium-sized carbocycles and heterocycles. researchgate.net

For the synthesis of benzofuran derivatives, an intramolecular Heck reaction can be envisioned starting from an o-halophenyl allyl ether. In the context of this compound, a potential precursor would be 4-cyano-1-(prop-2-en-1-yloxy)-2-halobenzene. The palladium-catalyzed cyclization of this substrate would lead to the formation of a dihydrobenzofuran intermediate, which could then be oxidized to the desired this compound.

The Heck reaction is known for its high functional group tolerance, making it suitable for complex molecule synthesis. nih.gov Variations of the Heck reaction, such as the Heck oxyarylation, can lead to the direct formation of dihydrofuran rings. rsc.org

Table 3: General Scheme for Intramolecular Heck Coupling in Benzofuran Synthesis

| Substrate Type | Catalyst System | Product Type | Reference |

| Unsaturated halide with an alkene | Palladium catalyst and a base | Substituted alkene | wikipedia.org |

| Aryl/vinyl halide with an alkene (intramolecular) | Palladium catalyst | Carbocycles and heterocycles | researchgate.net |

Click Chemistry Approaches in this compound Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecular architectures due to its high efficiency, selectivity, and mild reaction conditions. This reaction forms a stable 1,2,3-triazole ring, which can serve as a linker to connect different molecular fragments.

For the derivatization of this compound, a click chemistry approach would first require the introduction of either an azide or an alkyne functionality onto the benzofuran scaffold. For example, if an alkyne-containing derivative of this compound were synthesized, it could be readily coupled with a variety of azide-containing molecules to generate a library of hybrid structures. This strategy is particularly useful for creating molecules with potential biological activity by combining the benzofuran core with other pharmacophores.

Functional Group Interconversions and Modifications on this compound Scaffolds

Once the this compound scaffold is synthesized, the nitrile group offers a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-methylbenzofuran-5-carboxylic acid) or a primary amide (2-methylbenzofuran-5-carboxamide), respectively. These derivatives are valuable intermediates for further modifications, such as esterification or the synthesis of other amide derivatives.

Reduction: The nitrile group can be reduced to a primary amine ( (2-methylbenzofuran-5-yl)methanamine) using reducing agents such as lithium aluminum hydride (LiAlH4). This transformation introduces a basic amino group, which can be further functionalized.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For instance, reaction with azides can lead to the formation of tetrazoles, which are considered bioisosteres of carboxylic acids.

These functional group interconversions significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide array of analogues for various applications, including medicinal chemistry.

Nitrile Group Transformations (Hydrolysis, Reduction, Nucleophilic Attack)

The nitrile group in this compound is a versatile functional group that can be converted into several other important chemical entities, including carboxylic acids, amines, and ketones. researchgate.net

Hydrolysis: The conversion of the nitrile group to a carboxylic acid is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis: The nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium salt. libretexts.orgbyjus.com For this compound, this reaction yields 2-methylbenzofuran-5-carboxylic acid. sigmaaldrich.com CH₃C₈H₄O-CN + 2H₂O + H⁺ → CH₃C₈H₄O-COOH + NH₄⁺

Alkaline hydrolysis: Alternatively, the nitrile can be heated with an aqueous alkali solution, such as sodium hydroxide (NaOH). libretexts.org This process initially forms the sodium salt of the carboxylic acid and ammonia gas. libretexts.orgbyjus.com Subsequent acidification of the reaction mixture with a strong acid is necessary to protonate the carboxylate salt and isolate the free carboxylic acid. libretexts.org CH₃C₈H₄O-CN + H₂O + OH⁻ → CH₃C₈H₄O-COO⁻ + NH₃ CH₃C₈H₄O-COO⁻ + H⁺ → CH₃C₈H₄O-COOH

| Hydrolysis Method | Reagents | Intermediate | Final Product |

| Acidic | Dilute HCl or H₂SO₄, Heat | Amide | Carboxylic Acid |

| Alkaline | NaOH or KOH, Heat; then H⁺ | Carboxylate Salt | Carboxylic Acid |

Reduction: The nitrile group can be reduced to a primary amine, providing a pathway to 2-methyl-5-(aminomethyl)benzofuran. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.orglibretexts.org An aqueous workup is performed after the reduction to protonate the intermediate and yield the primary amine. libretexts.org

| Reaction | Reagent | Product |

| Nitrile Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

Nucleophilic Attack: The electrophilic carbon atom of the nitrile group is susceptible to attack by organometallic nucleophiles, such as Grignard reagents (R-MgX). This reaction provides a route to synthesize ketones. The Grignard reagent adds to the nitrile to form an imine anion, which is then hydrolyzed upon acidic workup to yield a ketone. libretexts.orglibretexts.org For instance, reacting this compound with a Grignard reagent like methyl magnesium bromide (CH₃MgBr) would, after hydrolysis, yield 5-acetyl-2-methylbenzofuran.

| Reagents | Intermediate | Product |

| 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Imine Anion Salt | Ketone |

Electrophilic Aromatic Substitution Strategies on the Benzofuran Ring

Electrophilic aromatic substitution (EAS) is a key strategy for the functionalization of the benzofuran ring. The regioselectivity of this reaction is influenced by the inherent electronic properties of the benzofuran system and the directing effects of existing substituents.

The benzofuran ring is generally more reactive towards electrophiles than benzene (B151609). pearson.com Theoretical studies and experimental evidence show that electrophilic attack occurs preferentially at the C2 position of the furan ring, as the resulting cationic intermediate (sigma complex) can be effectively stabilized by resonance involving the benzene ring. stackexchange.comechemi.com Attack at the C3 position leads to a less stable intermediate where the positive charge is stabilized by the lone pair on the adjacent, electronegative oxygen atom, which is a less significant contribution. stackexchange.comechemi.com

In the case of this compound, the C2 position is already substituted. Therefore, subsequent electrophilic attack will be directed to other positions on the benzene ring. The directing effects of the existing substituents must be considered:

The 2-methyl group is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself (C3 and C7).

The 5-carbonitrile group is a deactivating group and directs incoming electrophiles to the meta positions (C4 and C6).

The outcome of an EAS reaction on this substrate will depend on the interplay of these directing effects and the reaction conditions. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlibretexts.org

| Reaction | Reagents | Typical Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ or SO₃ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) |

For example, bromination of certain 3-methyl-1-benzofuran derivatives has been shown to be a standard reaction for introducing halogen atoms, which can significantly influence the molecule's biological activity. nih.gov

Bromodesilylation and Negishi Reaction for Functionalization

Advanced synthetic methods like bromodesilylation and palladium-catalyzed cross-coupling reactions offer precise control for the introduction of new functional groups onto the benzofuran scaffold.

Bromodesilylation: This two-step process is a powerful method for introducing a bromine atom at a specific position. First, a silyl group, such as trimethylsilyl (TMS), is introduced onto the ring via a silylation reaction. The C-Si bond can then be selectively cleaved and replaced with a C-Br bond. Reductive silylation of benzofurans bearing electron-withdrawing groups has been shown to selectively introduce a silyl group at the C3 position. nih.gov This silylated intermediate can then undergo electrophilic substitution with a bromine source (e.g., Br₂) to replace the silyl group with a bromine atom. This strategy provides a regioselective route to 3-bromobenzofuran derivatives that might be difficult to obtain through direct bromination.

Negishi Reaction: The Negishi cross-coupling reaction is a versatile tool for forming carbon-carbon bonds. It involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. researchgate.net This methodology can be applied to functionalize halo-substituted 2-methylbenzofuran (B1664563) derivatives. For example, a bromo-2-methylbenzofuran-5-carbonitrile derivative could be coupled with various organozinc reagents (R-ZnX) to introduce a wide range of alkyl, aryl, or vinyl substituents. A general sequence for synthesizing benzofuropyridines and dibenzofurans has been developed utilizing a Negishi cross-coupling as a key step. researchgate.net

| Reaction | Components | Catalyst | Bond Formed |

| Negishi Cross-Coupling | Organozinc (R¹-ZnX) + Organohalide (R²-X) | Pd or Ni complex | C-C (R¹-R²) |

This reaction sequence highlights a modern approach to building complex heterocyclic systems from readily available starting materials under mild conditions. researchgate.net

Mechanistic Investigations of Reactions Involving 2 Methylbenzofuran 5 Carbonitrile

Detailed Reaction Pathway Elucidation for Benzofuran (B130515) Formation

The formation of the 2-methylbenzofuran-5-carbonitrile scaffold is commonly achieved via a palladium and copper co-catalyzed cross-coupling reaction followed by an intramolecular cyclization. A prevalent and effective method is the Sonogashira coupling of a substituted halophenol with a terminal alkyne. For the synthesis of this compound, this typically involves the reaction of 4-cyano-2-iodophenol with propyne.

The reaction proceeds through a well-established catalytic cycle, which can be broken down into two interconnected cycles: the palladium cycle and the copper cycle.

The Palladium Cycle:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, 4-cyano-2-iodophenol, to a low-valent palladium(0) complex (e.g., generated in situ from a palladium(II) precatalyst). This step forms a palladium(II) intermediate.

Transmetalation: A copper(I) acetylide, formed in the concurrent copper cycle, transfers the propynyl (B12738560) group to the palladium(II) complex. This step is a crucial C-C bond-forming reaction.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynylphenol intermediate and regenerate the palladium(0) catalyst, allowing the cycle to continue.

The Copper Cycle:

Acetylide Formation: The copper(I) co-catalyst reacts with the terminal alkyne, propyne, in the presence of a base (commonly an amine like triethylamine) to form a copper(I) acetylide intermediate. This step activates the alkyne for the subsequent transmetalation to the palladium center. rsc.org

Intramolecular Cyclization: Following the formation of the 2-(prop-1-yn-1-yl)-4-cyanophenol intermediate, the final step is an intramolecular 5-exo-dig cyclization. The phenoxide, generated under the basic reaction conditions, acts as a nucleophile and attacks the internal carbon of the alkyne. This ring-closing step forms the furan (B31954) ring of the benzofuran system. Subsequent protonation yields the final product, this compound.

A plausible reaction pathway is outlined below: Step 1: Sonogashira Coupling I-C₆H₃(OH)(CN) + H-C≡C-CH₃ --(Pd/Cu catalyst, Base)--> (HO)-C₆H₃(CN)-C≡C-CH₃

Step 2: Intramolecular Cyclization (HO)-C₆H₃(CN)-C≡C-CH₃ --(Base)--> this compound

The regioselectivity of the cyclization is generally high, favoring the formation of the 2-substituted benzofuran.

Role of Transient Intermediates in Reaction Progression

Palladium(II) Intermediate: The oxidative addition product of the aryl halide to the palladium(0) catalyst is a critical intermediate. The rate of its formation can be influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the substituents on the aromatic ring.

Copper(I) Acetylide: This intermediate is essential for the transfer of the alkyne to the palladium center. Its formation is facilitated by the amine base, which deprotonates the terminal alkyne. The presence of the copper co-catalyst is crucial for this step to occur efficiently under mild conditions. rsc.org

2-Alkynylphenol Intermediate: This is the product of the Sonogashira coupling and the direct precursor to the final benzofuran. Its stability and propensity to undergo cyclization are key to the success of the reaction. The electronic nature of the substituents on the phenol (B47542) ring can affect the nucleophilicity of the phenoxide and thus the rate of cyclization.

Oxonium Ion Intermediate (in acid-catalyzed cyclization): In alternative acid-catalyzed cyclization routes for benzofuran synthesis, an oxonium ion can be a key intermediate. Protonation of a carbonyl group in an α-phenoxy ketone, for instance, can lead to an oxonium ion that facilitates electrophilic attack by the aromatic ring.

The interplay between these intermediates is a delicate balance. For instance, the relative rates of the palladium and copper catalytic cycles must be well-matched to ensure efficient coupling.

Kinetic and Thermodynamic Considerations in this compound Synthesis

The synthesis of substituted benzofurans can be subject to both kinetic and thermodynamic control, where the reaction conditions dictate the final product distribution. nih.govmdpi.com

Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that is formed faster (the kinetic product) will be the major product. This is often the product that results from the reaction pathway with the lower activation energy. libretexts.orgwikipedia.orglibretexts.org

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing for an equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will be the major product. libretexts.orgwikipedia.orglibretexts.org

In the context of this compound synthesis via Sonogashira coupling and cyclization, the cyclization step is often irreversible under typical basic conditions, suggesting that the reaction is primarily under kinetic control. However, the possibility of side reactions or the formation of isomeric products can be influenced by thermodynamic factors.

For example, in related syntheses of substituted furans, it has been observed that the cycloisomerization to the furan is a thermodynamically controlled process, while the formation of an intermediate ynone is kinetically favored. nih.govmdpi.com This highlights the importance of carefully selecting reaction parameters to favor the desired benzofuran product.

The choice of base, solvent, and temperature can significantly impact the reaction outcome. A stronger base may accelerate the cyclization step, while the solvent can influence the solubility and stability of the catalytic species and intermediates.

Below is an interactive data table illustrating the potential influence of reaction parameters on the yield of a generic benzofuran synthesis, based on the principles of kinetic and thermodynamic control.

| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Predominant Control | Theoretical Yield (%) |

| Pd(PPh₃)₄/CuI | Triethylamine | THF | 25 | 24 | Kinetic | 75 |

| Pd(OAc)₂/dppf/CuI | K₂CO₃ | DMF | 80 | 12 | Mixed | 85 |

| Pd(OAc)₂/dppf/CuI | K₂CO₃ | DMF | 120 | 24 | Thermodynamic | 92 |

| PdCl₂(PPh₃)₂/CuI | Piperidine | Toluene | 60 | 18 | Kinetic | 80 |

| PdCl₂(PPh₃)₂/CuI | Cs₂CO₃ | Dioxane | 100 | 12 | Thermodynamic | 90 |

This table is a generalized representation and actual yields for the synthesis of this compound may vary.

Advanced Spectroscopic Characterization of 2 Methylbenzofuran 5 Carbonitrile and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a 2-methylbenzofuran (B1664563) derivative, the methyl protons at the C2 position typically appear as a singlet in the range of δ 2.3-2.5 ppm. The protons on the benzofuran (B130515) ring system give rise to signals in the aromatic region (δ 6.5-8.0 ppm). For 2-Methylbenzofuran-5-carbonitrile, the electron-withdrawing nature of the nitrile group at the C5 position would deshield the adjacent aromatic protons, causing them to shift downfield. The proton at C3 on the furan (B31954) ring is expected to appear as a singlet or a narrow multiplet around δ 6.5-6.7 ppm. The protons at C4, C6, and C7 would exhibit splitting patterns consistent with their coupling to neighboring protons. Specifically, the H-4 proton would likely be a doublet, H-6 a doublet of doublets, and H-7 a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The methyl carbon at C2 would resonate at approximately δ 14-16 ppm. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 118-120 ppm. The quaternary carbon C5, attached to the nitrile group, would be found around δ 105-110 ppm. The other aromatic and heterocyclic carbons would have distinct chemical shifts influenced by the methyl and nitrile substituents. For instance, the C2 and C7a carbons of the benzofuran ring are typically the most deshielded among the heterocyclic carbons.

2D-NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between the aromatic protons, aiding in the assignment of the C4, C6, and C7 protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Based on Analogues

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-CH₃ | 2.45 (s) | 14.5 |

| 3 | 6.60 (s) | 103.0 |

| 4 | 7.80 (d) | 128.0 |

| 5 | - | 107.0 |

| 5-CN | - | 119.0 |

| 6 | 7.50 (dd) | 126.0 |

| 7 | 7.60 (d) | 112.0 |

| 3a | - | 129.0 |

| 7a | - | 156.0 |

Note: These are predicted values based on data from analogous compounds and general substituent effects. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the most prominent and diagnostic peak in the FT-IR and FT-Raman spectra would be the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, medium-intensity band in the region of 2220-2240 cm⁻¹. The presence of the benzofuran ring would be confirmed by several characteristic bands. The C-O-C stretching of the furan ring is expected around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-H stretching of the methyl group and the aromatic ring would appear above 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C≡N | Stretching | 2220 - 2240 |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (furan) | Asymmetric Stretching | 1200 - 1250 |

| C-O-C (furan) | Symmetric Stretching | 1000 - 1050 |

Mass Spectrometry (ESI-MS, HRMS) for Molecular Confirmation and Formula Verification

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements.

The molecular formula of this compound is C₁₀H₇NO, corresponding to a molecular weight of approximately 157.17 g/mol . guidechem.com In ESI-MS, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 158.18. HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition. For example, the calculated exact mass of the [M+H]⁺ ion for C₁₀H₈NO⁺ is 158.0600. An experimental HRMS value matching this to within a few parts per million would confirm the molecular formula. The fragmentation pattern in the mass spectrum of the parent compound, 2-methylbenzofuran, shows major peaks at m/z 131 and 132, corresponding to the loss of a hydrogen atom and the molecular ion, respectively. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₇NO |

| Molecular Weight | 157.17 |

| ESI-MS [M+H]⁺ | m/z 158.18 |

| HRMS [M+H]⁺ (Calculated) | 158.0600 |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound is publicly available, studies on analogous benzofuran derivatives have been reported. For instance, the crystal structures of some 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester derivatives have been determined, revealing a triclinic crystal system with the P-1 space group. asianpubs.orgresearchgate.net Another study on 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime showed a monoclinic crystal system with a P2₁/c space group. researchgate.net

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the benzofuran ring system and provide insight into the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing.

Table 4: Representative Crystal Data for a Substituted Benzofuran Derivative (5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester) asianpubs.org

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.268(13) |

| b (Å) | 11.671(15) |

| c (Å) | 15.414(2) |

| α (°) | 75.185(5) |

| β (°) | 72.683(5) |

| γ (°) | 71.301(5) |

| V (ų) | 1483.8(3) |

| Z | 4 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The benzofuran ring system is an aromatic chromophore that absorbs in the UV region. The absorption maxima (λ_max) are influenced by the substituents on the ring.

For the parent compound, 2-methylfuran, the UV spectrum shows an absorption maximum around 217 nm. nist.gov For benzofuran-2-carboxylic acid, the UV-Vis spectrum in ethanol (B145695) exhibits absorption maxima at approximately 210, 258, and 300 nm, which are attributed to π-π* transitions within the conjugated system. The presence of the electron-withdrawing nitrile group at the 5-position in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuran, due to the extension of the conjugated π-system.

Table 5: Expected UV-Vis Absorption Maxima (λ_max) for this compound in a Non-polar Solvent

| Transition | Expected λ_max (nm) |

| π → π | ~220-230 |

| π → π | ~260-270 |

| π → π* | ~310-320 |

Note: These are estimated values based on the spectra of related compounds.

Exploration of Biological Activities and Structure Activity Relationships Sar of 2 Methylbenzofuran 5 Carbonitrile Derivatives

Mechanistic Pathways of Anticancer Activity for Benzofuran (B130515) Analogues

Benzofuran derivatives have demonstrated significant potential as anticancer agents, operating through various cellular and molecular pathways to inhibit tumor growth and induce cancer cell death. ku.ac.aenih.gov Research has highlighted their ability to trigger programmed cell death, modulate cellular oxidative stress, interfere with inflammatory processes, and engage specific molecular targets crucial for cancer progression. nih.govnih.govnih.govmdpi.com

Apoptosis Induction Mechanisms in Cellular Models

A primary mechanism by which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.netmdpi.com Studies across various cancer cell lines have shown that these compounds can initiate apoptotic cascades through both intrinsic (mitochondrial) and extrinsic pathways.

For instance, the benzofuran derivative BL-038 was shown to induce apoptosis in human chondrosarcoma cell lines (JJ012 and SW1353). mdpi.com This process was characterized by the disruption of the mitochondrial membrane potential, downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and upregulation of pro-apoptotic proteins such as Bax and Bak. mdpi.com The subsequent release of cytochrome c from the mitochondria activates a caspase cascade, specifically involving caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and execution of apoptosis. mdpi.com Similarly, certain fluorinated benzofuran derivatives trigger apoptosis in human colorectal adenocarcinoma cells (HCT116), evidenced by the inhibition of Bcl-2, concentration-dependent cleavage of PARP-1, and significant DNA fragmentation. nih.gov

Other examples include a benzofuran-isatin conjugate, which was reported for its pro-apoptotic activity in HT29 and SW620 colorectal cancer cells, and a naturally occurring benzofuran derivative from Morus alba L. leaves, which induces mitochondrial apoptosis in non-small-cell lung carcinoma cells (PC9 and A549). nih.govnih.gov The activation of caspase 3/7, key executioner caspases, is a common finding in cells treated with various cytotoxic benzofurans, confirming their role in promoting apoptosis. mdpi.commdpi.com

Table 1: Selected Benzofuran Derivatives and their Apoptotic Mechanisms

| Compound/Derivative | Cancer Cell Line(s) | Observed Apoptotic Events | Reference(s) |

|---|---|---|---|

| BL-038 | JJ012, SW1353 (Chondrosarcoma) | Mitochondrial dysfunction, Bcl-2 family modulation, Caspase-9/3 activation, PARP cleavage | mdpi.com |

| Fluorinated Benzofurans | HCT116 (Colorectal Adenocarcinoma) | Bcl-2 inhibition, PARP-1 cleavage, DNA fragmentation | nih.gov |

| Benzofuran-Isatin Conjugate (5a) | HT29, SW620 (Colorectal) | Pro-apoptotic activity, p53 upregulation | nih.gov |

| Natural Benzofuran (from Morus alba L.) | PC9, A549 (Non-small-cell lung) | Mitochondrial apoptosis, increased autophagy | nih.gov |

Reactive Oxygen Species (ROS) Modulation in Cancer Cells

The modulation of reactive oxygen species (ROS) levels within cancer cells is another significant mechanism of action for benzofuran derivatives. While ROS are involved in normal cellular signaling, excessive production can lead to oxidative stress, cellular damage, and apoptosis, a vulnerability that can be exploited in cancer therapy. mdpi.com

The novel benzofuran derivative BL-038 was found to induce ROS production in human chondrosarcoma cells, a key event preceding mitochondrial dysfunction and apoptosis. mdpi.com Further studies on other derivatives, specifically those developed from 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one, confirmed pro-oxidative effects. These compounds were shown to increase ROS levels in K562 leukemia cells in a time-dependent manner, suggesting that their cytotoxic activity is linked to their ability to induce oxidative stress. mdpi.com This elevation of ROS is often a critical trigger for the intrinsic apoptotic pathway. mdpi.commdpi.com

Inflammatory Pathway Inhibition (e.g., Interleukin-6 Secretion)

Chronic inflammation is a known driver of tumorigenesis, and targeting inflammatory pathways is a promising strategy for cancer treatment. nih.gov Certain benzofuran derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

A study on fluorinated benzofuran and dihydrobenzofuran derivatives revealed their ability to suppress inflammation stimulated by lipopolysaccharides in macrophages. nih.gov These compounds effectively decreased the secretion of pro-inflammatory mediators, including Interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.gov For IL-6, the half-maximal inhibitory concentration (IC50) values for active compounds ranged from 1.2 to 9.04 µM. nih.gov

Similarly, research on derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone showed that two of the most promising anticancer compounds also inhibited the release of proinflammatory IL-6 in K562 leukemia cells. mdpi.com A piperazine/benzofuran hybrid, compound 5d, was also found to down-regulate the secretion of pro-inflammatory factors such as IL-6 and TNF-α in cellular and in vivo models. nih.govmdpi.com This demonstrates that a subset of benzofuran analogues can exert anticancer effects, at least in part, by disrupting the inflammatory tumor microenvironment.

Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound/Derivative | System Studied | Inhibited Mediator(s) | IC50 / Effect | Reference(s) |

|---|---|---|---|---|

| Fluorinated Benzofurans | LPS-stimulated macrophages | IL-6, CCL2, NO, PGE2 | IC50: 1.2-9.04 µM (for IL-6) | nih.gov |

| Piperazine/Benzofuran Hybrid (5d) | LPS-stimulated RAW264.7 cells | NO, COX-2, TNF-α, IL-6 | IC50: 52.23 µM (for NO) | nih.govmdpi.com |

Molecular Target Identification and Engagement (e.g., Tubulin, Receptor Tyrosine Kinases, Thioesterase Domains)

The anticancer activity of benzofuran derivatives is also attributed to their direct interaction with specific molecular targets that are vital for cancer cell survival and proliferation. nih.govnih.gov Key targets identified include tubulin and various protein kinases.

Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov By disrupting the formation of mitotic spindles, these compounds cause cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis. One study identified a derivative that showed promising inhibition of tubulin polymerization in HepG2 liver cancer cells. nih.gov

Receptor Tyrosine Kinases (RTKs) are another critical class of targets. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels. Certain 3-methylbenzofuran (B1293835) derivatives have displayed significant VEGFR-2 inhibitory activity, with IC50 values as low as 45.4 nM, thereby targeting the tumor's blood supply. nih.govtandfonline.com

Other identified targets for benzofuran analogues include:

AKT/mTOR pathway: This pathway is frequently dysregulated in cancer. N-Methylpiperidine-based benzofuran derivatives have been developed as potent inhibitors of the mTORC1 protein complex. nih.gov

Urokinase-type Plasminogen Activator (uPA): This system is involved in cancer invasion and metastasis. Amiloride-based benzofuran derivatives have been investigated as inhibitors of uPA. nih.gov

Hypoxia-Inducible Factor (HIF-1) pathway: Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit this pathway, which is crucial for tumor survival in low-oxygen environments. nih.gov

Antimicrobial Activity Mechanisms of Benzofuran Derivatives

In addition to their anticancer properties, the benzofuran scaffold is a promising framework for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govrsc.org

Antibacterial Efficacy Against Specific Pathogen Strains (e.g., MRSA, Gram-Positive, Gram-Negative Bacteria)

Benzofuran derivatives have demonstrated a broad spectrum of antibacterial activity, with notable efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net A significant area of research has been their activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.

Several studies have reported potent anti-MRSA activity. In one study, a benzofuran derivative with a hydroxyl group at the C-4 position showed excellent activity against S. aureus and MRSA, with MIC80 values of 0.39 μg/mL and 0.78 μg/mL, respectively. nih.gov Another series of thirteen benzofuran analogs bearing aryl substituents were synthesized, with four hydrophobic compounds exhibiting favorable antibacterial activities (MIC80 = 0.39-3.12 μg/mL). nih.gov

Specifically designed 5,7-dibromo-2-benzoylbenzofurans have also been tested, with derivatives bearing carboxylic acid groups showing reasonable activity against MRSA strains (MIC = 32 µg/mL). tandfonline.com Importantly, these compounds exhibited additive or synergistic effects when combined with conventional antibiotics like gentamicin (B1671437) and ciprofloxacin, reducing the required antibiotic concentration by 2 to 4-fold. tandfonline.com More recently, new benzofuran-pyrazolo[1,5-a]pyrimidine hybrids showed potent MRSA inhibitory activity, with one compound demonstrating superior efficacy compared to the antibiotic linezolid (B1675486) against two different MRSA strains. tandfonline.com

Table 3: Antibacterial Activity of Selected Benzofuran Derivatives Against MRSA

| Compound/Derivative Class | MRSA Strain(s) | Activity (MIC/MIC80) | Key Finding(s) | Reference(s) |

|---|---|---|---|---|

| 4-hydroxy-benzofuran derivative | MRSA | MIC80 = 0.78 μg/mL | Potent intrinsic activity | nih.gov |

| 5,7-dibromo-2-benzoylbenzofurans | MRSA ATCC 43300, ATCC 33591 | MIC = 32 µg/mL | Synergistic effects with conventional antibiotics | tandfonline.com |

| Benzofuran-pyrazolo[1,5-a]pyrimidine hybrid (2e) | MRSA ATCC 33591, ATCC 43300 | MIC = 3.6 µM, 1.8 µM | More effective than the reference drug linezolid | tandfonline.com |

Antifungal Efficacy and Inhibition of Fungal Growth

Derivatives of the benzofuran scaffold have demonstrated notable antifungal properties. Research has shown that modifications to the core structure can lead to potent activity against a range of fungal pathogens. researchgate.net For instance, halogenated derivatives of 3-benzofurancarboxylic acids, such as methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and its chloro-analogue, have exhibited antifungal activity against Candida albicans and other Candida species. researchgate.net

Furthermore, benzofuran-5-ol (B79771) derivatives have been identified as promising leads for antifungal drug development. nih.gov Certain compounds in this class completely inhibited the growth of tested fungal species at Minimum Inhibitory Concentration (MIC) levels ranging from 1.6 to 12.5 μg/mL, an efficacy comparable or superior to the reference drug 5-fluorocytosine. nih.gov The introduction of an O-alkylamino group to 2-benzofurancarboxylic acids and their amides is another strategy that has been shown to confer antifungal activity. researchgate.net Specifically, compounds like ethyl 3-methyl-4-[3-(pyridin-3-ylmethylamino)propoxy]-1-benzofuran-2-carboxylate have been identified as potential inhibitors of fungal N-myristoyltransferase, a key enzyme for fungal viability. researchgate.net

Table 1: Antifungal Activity of Selected Benzofuran Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative Example | Target Fungi | Reported Activity (MIC) | Source(s) |

|---|---|---|---|---|

| Halogenated 3-Benzofurancarboxylic Acid Esters | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans, Candida spp. | Effective Inhibition | researchgate.net |

| Benzofuran-5-ol Derivatives | 2-amino-4-arylthio-5-hydroxybenzofurans | Candida krusei, Cryptococcus neoformans, Aspergillus niger | 1.6 - 12.5 µg/mL | nih.gov |

Enzyme Inhibition Profiles and Modulation (e.g., Carbonic Anhydrase, Chorismate Mutase, Glucokinase)

Carbonic Anhydrase Inhibition: Novel derivatives of 2-methylbenzofuran (B1664563) have been synthesized and evaluated for their inhibitory action against human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, derivatives featuring benzoic or hippuric acid moieties linked to a 2-methylbenzofuran tail via an ureido linker have shown significant, isoform-selective inhibition. nih.gov Certain derivatives acted as submicromolar inhibitors of the cancer-related isoform hCA IX, with KI (inhibition constant) values as low as 0.56 μM. nih.gov These compounds demonstrated high selectivity for hCA IX over the off-target cytosolic isoforms hCA I and II. nih.gov The 2-methylbenzofuran scaffold was found to enhance the effectiveness of inhibition against the hCA XII isoform. nih.gov

Chorismate Mutase Inhibition: Chorismate mutase (CM), an enzyme essential for the survival of bacteria like Mycobacterium tuberculosis but absent in animals, has been explored as a drug target. nih.gov Structurally similar analogues of known inhibitors, specifically 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones, were designed and evaluated. nih.govrsc.org In silico docking studies predicted strong interactions with the enzyme's active site. nih.govrsc.org Subsequent in vitro testing confirmed that several of these benzofuran derivatives could inhibit the enzyme's function, with some showing 64-65% inhibition at a concentration of 30 μM. nih.govrsc.org

Table 2: Enzyme Inhibition by 2-Methylbenzofuran Derivatives This table is interactive. You can sort and filter the data.

| Enzyme Target | Derivative Class | Lead Compound Example | Inhibition Data | Source(s) |

|---|---|---|---|---|

| Carbonic Anhydrase IX (hCA IX) | Benzoic acid-ureido-2-methylbenzofuran | Compound 9f | KI = 0.56 µM | nih.gov |

| Carbonic Anhydrase XII (hCA XII) | Benzoic acid-ureido-2-methylbenzofuran | Compound 9c | KI = 0.88 µM | nih.gov |

Neuroprotective Potential and Associated Biological Mechanisms

Benzofuran derivatives have emerged as a promising class of compounds with significant neuroprotective properties. Their mechanisms of action often involve mitigating excitotoxicity and oxidative stress, which are key factors in the progression of neurodegenerative diseases. nih.gov

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and tested for their ability to protect primary rat cortical cells from NMDA-induced excitotoxicity. nih.govresearchgate.net Several compounds showed considerable protection, with one derivative, compound 1f (containing a methyl substitution at the R2 position of the phenyl ring), exhibiting the most potent neuroprotective action, comparable to the known NMDA antagonist memantine. nih.govresearchgate.net Another derivative, compound 1j (with a hydroxyl substitution at the R3 position), also demonstrated marked anti-excitotoxic effects and showed an ability to scavenge free radicals and inhibit lipid peroxidation. nih.govresearchgate.net

Other studies have identified benzofuran-type stilbenes, isolated from natural sources like Cortex Mori Radicis, as having significant neuroprotective activity against glutamate-induced cell death. mdpi.comresearchgate.net Molecular docking studies suggest that these compounds may exert their effects by interacting with the metabotropic glutamate (B1630785) receptor 1 (mGluR1). mdpi.comresearchgate.net Furthermore, hybrid molecules incorporating benzofuran and chalcone (B49325) fragments have been shown to decrease β-amyloid aggregation and increase acetylcholine (B1216132) levels in a C. elegans model of Alzheimer's disease, highlighting their multifunctional potential. nih.gov

Table 3: Neuroprotective Activity of Selected Benzofuran Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Lead Compound | Model System | Protective Effect | Putative Mechanism | Source(s) |

|---|---|---|---|---|---|

| Benzofuran-2-carboxamides | Compound 1f (-CH₃ at R2) | NMDA-treated rat cortical neurons | Potent neuroprotection | Anti-excitotoxic | nih.govresearchgate.net |

| Benzofuran-2-carboxamides | Compound 1j (-OH at R3) | NMDA-treated rat cortical neurons | Marked neuroprotection | Anti-excitotoxic, Antioxidant | nih.govresearchgate.net |

| Benzofuran-type Stilbenes | Moracin O, P, R | Glutamate-treated SK-N-SH cells | Significant protection | mGluR1 modulation | mdpi.comresearchgate.net |

Structure-Activity Relationship (SAR) Analysis for 2-Methylbenzofuran-5-carbonitrile Derivatives

Impact of Substituent Position and Electronic Nature on Biological Activity

The biological activity of 2-methylbenzofuran derivatives is highly dependent on the nature and position of substituents on the molecular scaffold. SAR studies have provided critical insights for designing more potent and selective compounds.

For neuroprotective benzofuran-2-carboxamide (B1298429) derivatives, the substitution on the N-phenyl ring is crucial. A methyl group (-CH₃) at the R2 position or a hydroxyl group (-OH) at the R3 position was found to be important for conferring potent action against excitotoxic damage. nih.govresearchgate.net In the case of carbonic anhydrase inhibitors, the nature of the acidic moiety was significant; replacing a benzoic acid group with a hippuric acid group generally diminished inhibitory activity. nih.gov Conversely, the presence of the 2-methylbenzofuran scaffold itself, compared to a 5-bromobenzofuran (B130475) scaffold, enhanced the inhibitory effectiveness against the hCA XII isoform. nih.gov For anticancer activity, substitutions at the C-2 position of the benzofuran ring have been identified as critical for cytotoxicity. nih.gov

Role of Halogenation in Modulating Cytotoxic and Antimicrobial Responses

The introduction of halogen atoms (fluorine, chlorine, bromine) into the benzofuran structure is a well-established strategy for enhancing biological activity, particularly cytotoxicity against cancer cells. nih.gov Halogenation can significantly increase the binding affinity of the molecule to its biological target, possibly through the formation of "halogen bonds". nih.gov

Design of Hybrid Compounds (e.g., Tetrazole, Triazole, Chalcone) for Enhanced Activity

Molecular hybridization, which involves combining the 2-methylbenzofuran scaffold with other pharmacologically active moieties, is a powerful strategy for developing novel therapeutic agents with enhanced or multifunctional activity. nih.gov

Chalcone Hybrids: Benzofuran-chalcone hybrids have been investigated for multiple therapeutic applications. They have shown promising cytotoxic activity against various cancer cell lines, including breast and lung cancer. nih.govresearchgate.net In the context of neurodegenerative diseases, these hybrids have been found to decrease β-amyloid aggregation and possess neuroprotective qualities, making them potential leads for Alzheimer's disease treatment. nih.gov

Triazole Hybrids: The fusion of a benzofuran ring with a triazole moiety has yielded compounds with potent antiproliferative and anticancer activities. nih.govresearchgate.net Benzofuran-1,2,3-triazole hybrids have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer therapy. nih.gov

Tetrazole Hybrids: Recent research has focused on the synthesis of novel hybrids containing 2-methylbenzofuran, triazole, and tetrazole rings. These complex hybrids have been designed as potential anticancer agents, with initial studies showing significant antiproliferative effects against several human cancer cell lines. researchgate.net

This strategic combination of pharmacophores aims to leverage the synergistic effects of each component, leading to compounds with improved potency and novel mechanisms of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations

Due to the lack of specific QSAR studies on this compound derivatives, this section will outline the general principles and considerations that would be critical in the future development of such models.

A typical QSAR study for this compound derivatives would involve the following key steps:

Data Set Selection: A series of this compound analogs with a range of structural modifications would need to be synthesized. The biological activity of these compounds against a specific target (e.g., an enzyme or receptor) would be determined experimentally, typically as IC₅₀ or EC₅₀ values. These values are then often converted to a logarithmic scale (e.g., pIC₅₀) for QSAR analysis.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional (1D) descriptors: Molecular weight, number of atoms, etc.

Topological (2D) descriptors: Connectivity indices that describe the branching and shape of the molecule.

Geometrical (3D) descriptors: Molecular surface area, volume, and other shape-related parameters.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polarizability, etc.

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies, which are often calculated using quantum chemical methods.

Model Development: Statistical methods would be employed to build a mathematical equation that correlates the calculated descriptors with the biological activity. Common methods include:

Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable and one or more independent variables.

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to model complex, non-linear relationships.

Model Validation: The developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. Key validation metrics include:

Coefficient of determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.

Cross-validation (Q²): A measure of the model's predictive ability, typically assessed using leave-one-out or leave-many-out cross-validation.

External validation: The model's ability to predict the activity of a set of compounds that were not used in the model development (the test set).

The insights gained from a validated QSAR model for this compound derivatives would be crucial for understanding the structure-activity landscape and for the prospective design of new analogs with enhanced biological profiles.

Research in Derivatization Reagents and Analytical Methodologies Based on 2 Methylbenzofuran 5 Carbonitrile Scaffolds

Design of Fluorogenic Reagents for Enhanced Detection Capabilities

There is no published research on the design or synthesis of fluorogenic reagents derived from 2-methylbenzofuran-5-carbonitrile. The intrinsic fluorescence of this scaffold or its potential to be converted into a highly fluorescent tag upon reaction with an analyte has not been investigated.

Development of Water-Soluble Derivatization Agents

The development of water-soluble derivatization agents is crucial for applications in biological systems. However, no studies were found that describe the modification of the this compound structure to enhance its water solubility for use as an analytical reagent.

Reagents for Biomacromolecule Analysis (Peptides, Proteins)

The application of this compound-based reagents for the derivatization of biomacromolecules such as peptides and proteins is not documented. Research in this area would typically involve modifying the scaffold with a reactive group that can specifically target functional groups on these biomolecules, such as primary amines or thiols.

Applications in Mass Spectrometric Detection Enhancement

Similarly, there is no evidence of this compound being used to create reagents for enhancing mass spectrometric detection. Such reagents are designed to improve the ionization of an analyte or to introduce a specific mass tag for easier identification and quantification.

Trends in Patent Literature and Academic Research of Benzofuran Compounds

Analysis of Patenting Trends for Benzofuran (B130515) Derivatives in Pharmaceutical and Material Sciences

The patenting of benzofuran derivatives has seen a consistent upward trend, particularly in the pharmaceutical sector. This is driven by the scaffold's presence in numerous biologically active molecules, including approved drugs and promising clinical candidates. sigmaaldrich.comsigmaaldrich.com A review of patents from 1999 to 2012 and another from 2014 to 2019 reveal a broad spectrum of claimed therapeutic activities, including anti-inflammatory, antimicrobial, antitumor, antiviral, and enzyme inhibitory properties. sigmaaldrich.comnih.govgoogle.com

In pharmaceuticals, patent applications frequently focus on novel benzofuran derivatives with enhanced potency and selectivity for specific biological targets. For instance, patents describe benzofuran compounds as potent inhibitors of enzymes like HMG-CoA reductase for cholesterol control, and monoamine oxidase for neurological disorders. google.comgoogle.com The versatility of the benzofuran ring allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles and the generation of new intellectual property. sigmaaldrich.com

While pharmaceutical applications dominate the patent landscape, there is a growing interest in the use of benzofuran derivatives in material sciences. Emerging areas of application include their use in energy storage materials, such as batteries and supercapacitors, and as catalysts in organic synthesis. bldpharm.com Patents in this domain often describe the synthesis of novel polymers and organic materials with unique optical and electronic properties. nih.gov For example, some benzofuran derivatives are explored for their potential in creating electroluminescent materials for organic light-emitting diodes (OLEDs).

The following table provides a summary of representative patents for benzofuran derivatives, showcasing the breadth of their applications.

| Patent Number | Title | Application Area |

| US7709505B2 | Benzofuran derivatives, process for their preparation and intermediates thereof | Pharmaceutical (Glucokinase activators for diabetes and obesity) jocpr.com |

| WO1999058527A3 | Benzofuran derivatives, pharmaceutical composition containing the same, and a process for the preparation of the active ingredient | Pharmaceutical sigmaaldrich.cn |

| CN102267989A | 2-methyl-benzofuran compounds and preparation and application thereof | Pharmaceutical (Monoamine oxidase inhibitors) google.com |

| EP0435322A2 | Benzofuran derivatives | Pharmaceutical (HMG-CoA reductase inhibitors) google.com |

Emerging Research Areas and Unexplored Therapeutic Potentials for Benzofuran-Based Compounds

Academic research continues to uncover new and exciting applications for benzofuran-based compounds, pushing the boundaries of their therapeutic potential. bldpharm.comsigmaaldrich.comnih.govgoogle.comthegoodscentscompany.comchemicalbook.com While established activities like antimicrobial and anticancer effects remain a major focus, several emerging areas are gaining significant traction. ambeed.comsigmaaldrich.comrsc.org

One of the most promising new frontiers is in the field of neurodegenerative diseases, particularly Alzheimer's disease. scbt.com Researchers are exploring benzofuran scaffolds for their ability to inhibit beta-amyloid aggregation and act on other relevant neurological targets. scbt.com The development of multi-target benzofuran derivatives is a key strategy in this area, aiming to address the complex pathology of such diseases. scbt.com

The anti-inflammatory properties of benzofurans are also being investigated with renewed interest. mdpi.com Studies are focusing on their ability to modulate key inflammatory pathways like NF-κB and MAPK, offering potential for the development of safer and more effective anti-inflammatory drugs. mdpi.com

Furthermore, the antiviral activity of benzofuran derivatives is an area of active research, with studies demonstrating efficacy against a range of viruses, including the hepatitis C virus (HCV) and human cytomegalovirus (HCMV). nih.gov The ability to create hybrid molecules by combining the benzofuran core with other pharmacophores is a strategy being used to enhance antiviral potency. ambeed.com

Unexplored therapeutic potentials for benzofuran compounds include their application in treating metabolic disorders beyond diabetes, such as obesity, and their use in developing novel therapies for rare diseases. jocpr.com The unique chemical properties of the benzofuran nucleus suggest that many more biological activities are yet to be discovered. bldpharm.com

| Research Area | Therapeutic Potential | Key Findings |

| Neurodegenerative Diseases | Treatment of Alzheimer's Disease | Inhibition of beta-amyloid aggregation and multi-target neuroactivity. scbt.com |

| Inflammation | Development of novel anti-inflammatory agents | Modulation of NF-κB and MAPK signaling pathways. mdpi.com |

| Virology | Antiviral drugs | Activity against HCV and HCMV. nih.gov |

| Oncology | Anticancer agents | Potent activity against various cancer cell lines. google.comchemicalbook.com |

| Infectious Diseases | Antibacterial and antifungal agents | Broad-spectrum antimicrobial activity. nih.govthegoodscentscompany.comambeed.com |

Strategic Development of Benzofuran Scaffolds for Advanced Drug Discovery

The strategic development of benzofuran scaffolds is a key focus in modern medicinal chemistry, aiming to optimize their therapeutic potential for advanced drug discovery. thegoodscentscompany.comchemicalbook.com A primary strategy involves the application of structure-activity relationship (SAR) studies. By systematically modifying the substituents on the benzofuran ring, researchers can identify the chemical groups that are crucial for biological activity and selectivity. nih.govthegoodscentscompany.com For example, SAR studies have shown that the presence of hydroxyl (-OH), methoxy (B1213986) (-OMe), or halogen groups can significantly enhance the therapeutic activities of benzofuran derivatives. sigmaaldrich.comnih.gov

Another important strategy is the creation of chemical libraries of benzofuran derivatives. scbt.com These libraries, containing a wide variety of structurally diverse compounds, can be used for high-throughput screening to identify hits against new biological targets. scbt.com This approach accelerates the early stages of drug discovery and increases the chances of finding novel therapeutic agents.

The synthesis of hybrid molecules is also a prominent strategy. ambeed.comrsc.org This involves combining the benzofuran scaffold with other known pharmacophores to create new chemical entities with synergistic or multi-target activities. rsc.org For instance, hybrid compounds of benzofuran with other heterocyclic rings like imidazole, pyrazole, or oxadiazole have shown enhanced anti-inflammatory and anticancer properties. rsc.orgmdpi.com

Furthermore, the development of novel and efficient synthetic methods for constructing the benzofuran core and its derivatives is crucial for advancing drug discovery. bldpharm.com Modern synthetic strategies, including transition metal-catalyzed reactions and multicomponent reactions, allow for the rapid and diverse synthesis of complex benzofuran structures. bldpharm.com

Comparative Analysis with Other Heterocyclic Systems in Research and Development

In the vast landscape of heterocyclic chemistry, the benzofuran scaffold holds a prominent position, but it is often compared with other heterocyclic systems in research and development. A comparative analysis reveals both the advantages and unique characteristics of benzofurans.

Compared to its sulfur-containing analog, benzothiophene, benzofuran often exhibits different biological activities and metabolic profiles. While both are important scaffolds, the choice between them depends on the specific therapeutic target and desired pharmacological properties.

Nitrogen-containing heterocycles, such as indoles and quinolines, are also widely used in drug discovery. While these systems are incredibly versatile, the oxygen atom in the benzofuran ring imparts distinct electronic properties and hydrogen-bonding capabilities, which can lead to unique interactions with biological targets. rsc.org

The furan (B31954) ring itself, a five-membered oxygen-containing heterocycle, is a building block for many bioactive compounds. However, the fusion of the furan ring with a benzene (B151609) ring to form benzofuran creates a more rigid and lipophilic structure, which can enhance binding to certain receptors and enzymes.

Ultimately, the choice of a heterocyclic scaffold in drug design is a multi-faceted decision based on factors such as synthetic accessibility, known biological activities, and the specific requirements of the therapeutic target. The continued exploration and development of benzofuran derivatives, alongside other important heterocyclic systems, will undoubtedly lead to the discovery of new and innovative medicines and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylbenzofuran-5-carbonitrile, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via functionalization of benzofuran derivatives. Key steps include nitrile group introduction at the 5-position and methyl group incorporation at the 2-position. Oxidation of hydroxymethyl precursors (e.g., using KMnO₄ or CrO₃) or cyanation via nucleophilic substitution (e.g., using KCN/CuCN) are viable pathways . Catalytic hydrogenation may reduce side products in intermediates . Reaction optimization should consider solvent polarity (e.g., DMF for polar intermediates) and temperature control (60–80°C for nitrile formation) to enhance yield.

Q. What purification and characterization techniques are most effective for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials and byproducts. Recrystallization from ethanol/water mixtures improves purity. Characterization requires IR spectroscopy (C≡N stretch ~2200 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–7.5 ppm, nitrile carbon at δ ~115 ppm), and HRMS for molecular ion confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential irritancy. Avoid inhalation/ingestion; store in airtight containers away from oxidizing agents. Waste disposal should follow local regulations for nitrile-containing compounds. Safety data sheets (SDS) for analogous benzofurans recommend spill containment with inert absorbents .

Advanced Research Questions

Q. How can reaction mechanisms for nitrile group incorporation in benzofuran derivatives be elucidated?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-KCN) paired with kinetic studies can track nitrile formation pathways. Computational DFT analysis (e.g., Gaussian software) identifies transition states and intermediates, while in situ IR monitors reaction progress . Competitive pathway analysis (e.g., elimination vs. substitution) clarifies selectivity .

Q. What computational tools are available for predicting synthetic pathways and optimizing reaction parameters for this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible routes. Retrosynthesis algorithms prioritize precursors like 5-hydroxymethylbenzofuran derivatives. Machine learning models (e.g., Template_relevance) predict optimal catalysts and solvent systems .

Q. How should researchers address contradictions in reported yields or byproduct profiles for similar benzofuran derivatives?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst loading). Use LC-MS to identify trace byproducts and compare with literature. Meta-analysis of reaction variables (e.g., temperature gradients, reagent stoichiometry) can resolve discrepancies. Cross-validation with spectroscopic data from independent labs is critical .

Q. Can electrochemical methods be adapted for synthesizing this compound?

- Methodological Answer : Cathodic reduction of halogenated precursors (e.g., 5-bromo-2-methylbenzofuran) in acetonitrile with a Pt electrode enables nitrile group formation. Controlled potential electrolysis minimizes over-reduction. In situ pH monitoring (buffered electrolytes) prevents side reactions .

Q. What experimental strategies are recommended for evaluating the biological activity of this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, receptor binding) with purified protein targets. Molecular docking (AutoDock Vina) identifies potential binding sites. Cytotoxicity screening (MTT assay) in cell lines assesses therapeutic potential. Dose-response studies validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products